2-(Benzo[c]isoxazol-3-yl)aceticacid
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Overview
Description
2-(Benzo[c]isoxazol-3-yl)aceticacid is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[c]isoxazol-3-yl)aceticacid typically involves the cyclization of appropriate precursors. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . Another approach involves the use of α-bromo-1,2-benzisoxazole-3-acetic acid as an intermediate .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions: 2-(Benzo[c]isoxazol-3-yl)aceticacid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(Benzo[c]isoxazol-3-yl)aceticacid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticonvulsant and neuroprotective properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Benzo[c]isoxazol-3-yl)aceticacid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1,2-Benzisoxazole-3-acetic acid
- α-Bromo-1,2-benzisoxazole-3-acetic acid
- 2-(1,2-Benzisoxazol-3-yl)acetic acid
Comparison: Compared to other similar compounds, 2-(Benzo[c]isoxazol-3-yl)aceticacid stands out due to its unique structural features and diverse range of applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research and development .
Properties
Molecular Formula |
C9H7NO3 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
2-(2,1-benzoxazol-3-yl)acetic acid |
InChI |
InChI=1S/C9H7NO3/c11-9(12)5-8-6-3-1-2-4-7(6)10-13-8/h1-4H,5H2,(H,11,12) |
InChI Key |
LGTFZUYABXMVKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(ON=C2C=C1)CC(=O)O |
Origin of Product |
United States |
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